molecular formula C13H9ClN2 B8392002 5-chloro-1-(pyridin-4-yl)-1H-indole

5-chloro-1-(pyridin-4-yl)-1H-indole

Cat. No. B8392002
M. Wt: 228.67 g/mol
InChI Key: PTNSNQYSLLPWPH-UHFFFAOYSA-N
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Patent
US06218394B1

Procedure details

To a solution of 5-chloro-1H-indole (20 g) in N-methyl-2-pyrrolidone (450 mL) were added potassium carbonate (82 g), CuBr (7.5 g), and Cu bronze (3 g). The mixture was heated to 140° C. and 4-bromopyrinde, hydrochloride (22 g). The mixture was heated for 1 hour at 150° C. and further 4-bromopyridine, hydrochloride (15 g) was added. This procedure was repeated twice and the mixture was finally heated overnight at 150° C. After cooling precipitated inorganic salts were filtered off. Water (2 L), ethyl acetate (500 mL), and diluted aqueous ammonia (200 mL) were added. Undissolved material was filtered off- and discarded. The organic phase was worked-up as above affording 34 g of 5- chloro-1-(4-pyridyl)-1H-indole with mp: 153-155° C. All of this product, without further purification, was dissolved in dimethoxyethane (350 mL) at 60-70° C. Methyliodide (14 mL) was added and the mixture was heated at reflux for 7 hours. After cooling the precipitated quaternized pyridinium salt was filtered off and washed with dimethoxyethane. Yield 32 g. Mp: 257-260° C. All of the pyridinium salt was suspended in ethanol (450 mL) and water (50 mL). NaBH4 (16 g) was added in small portions during 1.5 hours with stirring. After stirring for another 1.5 hours most of the ethanol was evaporated at room temperature in vacuo. Ethyl acetate (300 mL) and water (500 mL) were added and the organic was was worked up as previously. Yield of 5-chloro-1-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, 17 g as an oil. To a solution of the tetrahydropyridinyl (15 g) derivative in glacial acetic acid. (150 mL) was added PtO2 and the mixture was hydrogenated in a Parr apparatus at 3 ato for 7 hours. The catalyst was filtered off, most of the acetic acid evaporated in vacuo and finally the crude 5-chloro-1-(1-methyl-4-piperidinyl)-1H-indole was extracted with ethyl acetate from an alkaline aqueous solution. Yield 13 g as an oil. Any remaining water in this crude product (10 g) was removed by evaporation with toluene. Finally the oil was dissolved in 1,1,1-trichloroethane (200 mL). At reflux temperature 2,2,2-trichloroethyl chloroformate (6.5 mL) dissolved in 1,1,1-trichloroethane (20 mL) was added dropwise. The mixture was refluxed for another 2 hours, sodium carbonate (2 g) was added and reflux continued for 0.5 hours. After cooling the mixture was filtered through silica gel (eluted with dichloromethane). Yield 10 g of crude carbamate derivative. To a solution of the carbamate (6 g) in 90% aqueous acetic acid (110 mL) was added finely powdered Zn (12 g) in small portions at 45° C. during 1 hour. The mixture was heated for another hour at 50° C., Zn-salts were filtered off and most of the acetic acid evaporated in vacuo. The remaining oil was dissolved in water (200 mL) and ethyl acetate (200 mL). The pH of the aqueous phase was adjusted >9 by adding diluted aqueous ammonia. The organic phase was finally worked-up as previously yielding 3.5 g of crude title product 17a as an oil which was used without further purification to prepare compound 10h.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu bronze
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[K+].[K+].Cl.Cl.Br[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1)[CH:6]=[CH:5]2 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
CuBr
Quantity
7.5 g
Type
reactant
Smiles
Name
Cu bronze
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
450 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 1 hour at 150° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated inorganic salts
FILTRATION
Type
FILTRATION
Details
were filtered off
ADDITION
Type
ADDITION
Details
Water (2 L), ethyl acetate (500 mL), and diluted aqueous ammonia (200 mL) were added
FILTRATION
Type
FILTRATION
Details
Undissolved material was filtered off-

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 192.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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